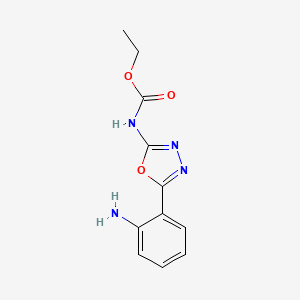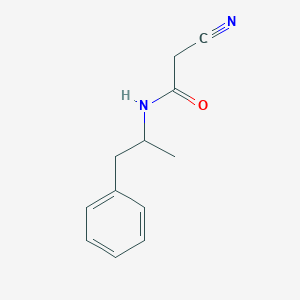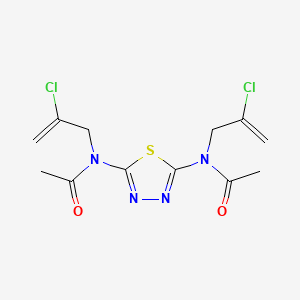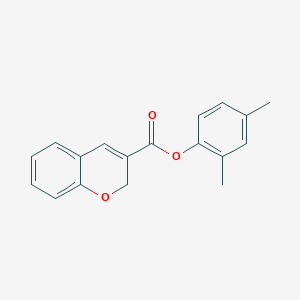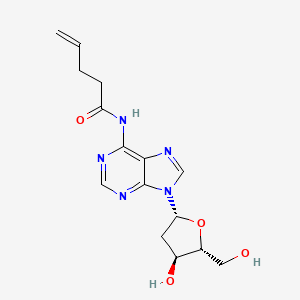
Adenosine, 2'-deoxy-N-(1-oxo-4-pentenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)pent-4-enamide” is a complex organic compound that features a purine base linked to a modified sugar moiety and an amide group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such compounds typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Base: Starting from simple precursors like formamide and glycine, the purine ring can be constructed through cyclization reactions.
Attachment of the Sugar Moiety: The sugar component, often derived from glucose or ribose, is linked to the purine base through glycosylation reactions.
Introduction of the Amide Group: The final step involves the formation of the amide bond, which can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the sugar moiety can undergo oxidation to form ketones or aldehydes.
Reduction: The double bond in the pent-4-enamide chain can be reduced to form a saturated amide.
Substitution: The purine base can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
Chemistry
Synthesis of Analogues: Used as a starting material for the synthesis of various analogues with potential biological activities.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine
Antiviral Agents: Potential use as antiviral agents due to the presence of the purine base, which is a common motif in antiviral drugs.
Cancer Research: Investigated for its potential to interfere with DNA replication in cancer cells.
Industry
Pharmaceuticals: Used in the development of new pharmaceutical compounds.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism or signaling pathways. The sugar moiety and amide group may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Tenofovir: An antiviral drug with a similar structural motif.
Acyclovir: Another antiviral drug that features a modified purine base.
Uniqueness
The unique combination of the purine base, modified sugar moiety, and amide group in “N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)pent-4-enamide” may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
特性
CAS番号 |
173346-57-1 |
|---|---|
分子式 |
C15H19N5O4 |
分子量 |
333.34 g/mol |
IUPAC名 |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]pent-4-enamide |
InChI |
InChI=1S/C15H19N5O4/c1-2-3-4-11(23)19-14-13-15(17-7-16-14)20(8-18-13)12-5-9(22)10(6-21)24-12/h2,7-10,12,21-22H,1,3-6H2,(H,16,17,19,23)/t9-,10+,12+/m0/s1 |
InChIキー |
XDHZKSPGUWFXOZ-HOSYDEDBSA-N |
異性体SMILES |
C=CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
正規SMILES |
C=CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



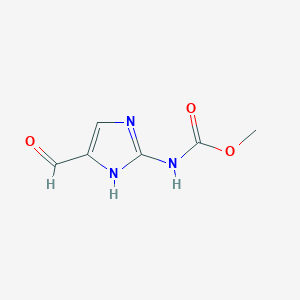

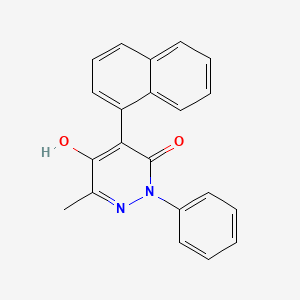
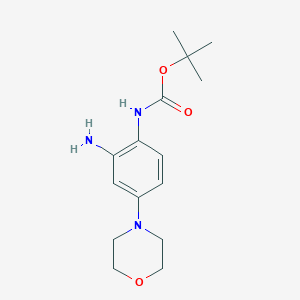

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
